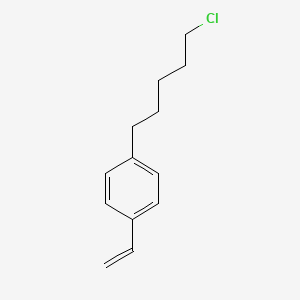
Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core nonadecanedioate structure, followed by the introduction of the 2-ethylhexyl and dimethylamino groups through esterification and amidation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The use of automated systems to control reaction parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency. Additionally, purification steps such as distillation, crystallization, or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new ones.
科学的研究の応用
Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate has several scientific research applications:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: It may be used in studies involving cell signaling, membrane dynamics, or as a probe for specific biological pathways.
Medicine: The compound could have potential therapeutic applications, such as in drug delivery systems or as an active pharmaceutical ingredient.
Industry: It may be utilized in the production of specialty chemicals, polymers, or as an additive in various industrial processes.
作用機序
The mechanism of action of Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain proteins or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with a similar ester structure.
Bis(2-ethylhexyl) adipate: Another plasticizer with a similar ester linkage but different core structure.
Bis(2-ethylhexyl) sebacate: A compound with a similar ester structure but a longer carbon chain.
Uniqueness
Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and interactions that are not possible with simpler compounds.
特性
分子式 |
C57H110N2O7 |
|---|---|
分子量 |
935.5 g/mol |
IUPAC名 |
bis(2-ethylhexyl) 10-[3-(dimethylamino)propyl-[9-(2-ethylhexanoyloxy)nonanoyl]amino]nonadecanedioate |
InChI |
InChI=1S/C57H110N2O7/c1-9-15-37-50(12-4)48-65-55(61)43-33-27-20-18-24-30-40-53(41-31-25-19-21-28-34-44-56(62)66-49-51(13-5)38-16-10-2)59(46-36-45-58(7)8)54(60)42-32-26-22-23-29-35-47-64-57(63)52(14-6)39-17-11-3/h50-53H,9-49H2,1-8H3 |
InChIキー |
ASWAUHUXOXDAQH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CC)CCCC)N(CCCN(C)C)C(=O)CCCCCCCCOC(=O)C(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
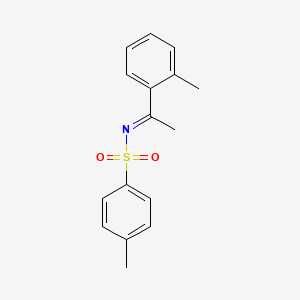
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
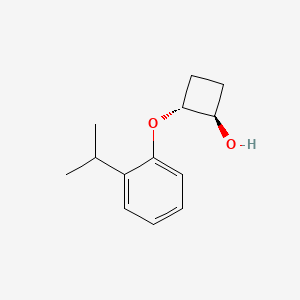
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)
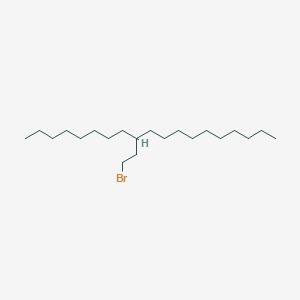
![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)
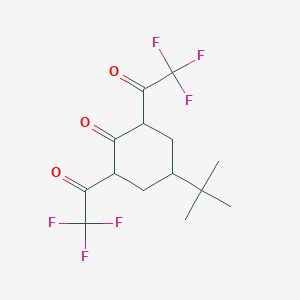
![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
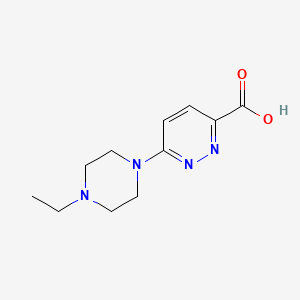


![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
